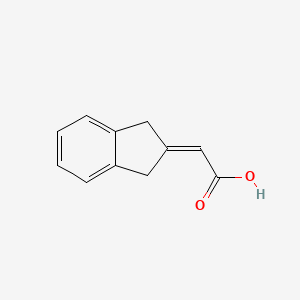

Indan-2-ylidene-acetic acid

Description

Structural Classification within Exocyclic Olefinic Carboxylic Acids

Indan-2-ylidene-acetic acid belongs to the class of carboxylic acids, which are organic compounds characterized by the presence of a carboxyl group (-COOH). wikipedia.orgmsu.edu This functional group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. msu.edu The systematic IUPAC name for the compound is 2-(2,3-dihydro-1H-inden-2-ylidene)acetic acid.

Structurally, it is defined as an exocyclic olefinic carboxylic acid. This classification arises from two key features:

Exocyclic Double Bond : The molecule contains a carbon-carbon double bond (an olefin) where one of the carbon atoms is part of a ring system (the indane scaffold) and the other is outside of it. chimicatechnoacta.ru

Indane Framework : The core of the molecule is an indane system, which consists of a benzene (B151609) ring fused to a five-membered cyclopentane (B165970) ring.

The planar geometry of the molecule allows for resonance stabilization, which influences its reactivity in various chemical reactions, including cycloadditions and conjugate additions.

Table 1: Key Identifiers for this compound

| Property | Value | Source(s) |

|---|---|---|

| Systematic IUPAC Name | 2-(2,3-dihydro-1H-inden-2-ylidene)acetic acid | |

| CAS Registry Number | 885269-67-0 | sinfoochem.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₀O₂ | sinfoochem.com |

| Molecular Weight | 174.2 g/mol | sinfoochem.com |

Significance in Contemporary Synthetic Design

The structure of this compound makes it a significant intermediate in modern synthetic organic chemistry. Its utility is primarily derived from its function as a versatile building block for constructing more complex molecular architectures.

Key applications in synthetic design include:

Precursor for Arylidene Indanones : The compound serves as a starting material for the synthesis of arylidene indanones. These molecules are rigid analogs of chalcones and are produced through aldol (B89426) reactions with various aromatic aldehydes. The rigid indane framework provides greater stereochemical control compared to more flexible linear systems.

Participation in Cyclization Reactions : Under acidic conditions, this compound can undergo intramolecular cyclization to create polycyclic structures. A notable example is its conversion to an ester derivative of dihydroindene, which has potential applications in materials science.

Versatile Reaction Partner : The conjugated system of the molecule enhances its reactivity, making it a suitable partner in cycloaddition and conjugate addition reactions. This reactivity allows chemists to use it as a scaffold upon which to build diverse carbo- and heterocyclic ring systems. researchgate.net

The compound's emergence in the early 2000s coincided with advancements in condensation methodologies, such as the Knoevenagel condensation, which is a common strategy for preparing α,β-unsaturated carbonyl compounds. encyclopedia.pub

Table 2: Comparison of Related Ylidene-Acetic Acid Scaffolds

| Compound Type | Molecular Formula Example | Key Structural Feature | Application Area |

|---|---|---|---|

| Indan-Based | C₁₁H₁₀O₂ | Bicyclic indane framework with an exocyclic double bond. | Synthetic intermediate for chalcone (B49325) analogs and polycyclic systems. |

| Adamantane-Based | C₁₂H₁₆O₂ | Rigid, polycyclic adamantane (B196018) cage. | Materials science and pharmaceutical research due to high thermal stability. |

| Indole-Based | C₁₂H₁₃NO₃ | Indole (B1671886) heterocyclic ring system. | Intermediate in the synthesis of indole alkaloids and pharmaceuticals. |

Historical Context of Indane-Derived Scaffolds in Chemical Research

The indane scaffold is a privileged structure in chemistry, particularly in medicinal chemistry and materials science. encyclopedia.pubmdpi.com Its derivatives have been a subject of extensive research for decades, leading to the development of significant commercial drugs and research compounds. researchgate.net The interest in this structural motif is partly because it is found in a number of natural products, such as Caraphenol B and Pterosin B. encyclopedia.pubmdpi.com

Notable examples of pharmaceuticals built upon the indane or related indanone scaffold include:

Donepezil : Used for the treatment of Alzheimer's disease. encyclopedia.pubmdpi.com

Indinavir : An HIV protease inhibitor used in the treatment of AIDS. researchgate.netencyclopedia.pubmdpi.com

Sulindac : A non-steroidal anti-inflammatory drug (NSAID). tudublin.ie

The proven biological activity of numerous indane derivatives has sustained long-term interest in this scaffold for designing new therapeutic agents targeting a wide range of conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. researchgate.nettudublin.ie While this compound itself is a more recent focus of synthetic interest, it is part of this long tradition of research into the chemical and biological potential of the indane core structure. encyclopedia.pub

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dihydroinden-2-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-11(13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,7H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOQJTCXVPYKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617681 | |

| Record name | (1,3-Dihydro-2H-inden-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-67-0 | |

| Record name | 2-(1,3-Dihydro-2H-inden-2-ylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Dihydro-2H-inden-2-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of Indan 2 Ylidene Acetic Acid and Its Precursors

Direct Synthesis Approaches to the Indan-2-ylidene-acetic Acid Core Structure

Direct synthesis methods aim to construct the this compound framework in a limited number of steps. A prominent and historically significant approach is the Knoevenagel condensation. This reaction involves the condensation of indan-2-one with malonic acid. The reaction is typically carried out in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine (B92270), and heated under reflux conditions. The mechanism proceeds through the deprotonation of malonic acid by the base, forming a nucleophilic enolate that subsequently attacks the carbonyl carbon of indan-2-one. A final dehydration step yields the desired α,β-unsaturated carboxylic acid.

Another direct approach, though less commonly cited specifically for this compound itself, involves modifications of the Wittig reaction. This powerful olefination method can be adapted to introduce the acetic acid moiety. For instance, some indanylidene derivatives are prepared directly from the corresponding indanone via the Wittig reaction using carbamoyl (B1232498) phosphonates or phosphonium (B103445) chlorides. acs.org

Precursor Synthesis Strategies involving Indane Derivatives

The synthesis of this compound often relies on the initial preparation of key indane-based precursors. These precursors are then further functionalized to yield the final product.

Indane-1,3-dione is a versatile and frequently utilized precursor in organic synthesis. dntb.gov.ua Its synthesis can be achieved through various methods, with a common route being the nucleophilic addition of an alkyl acetate (B1210297) to dialkyl phthalate (B1215562) under basic conditions. nih.govencyclopedia.pub The resulting intermediate can then be hydrolyzed and decarboxylated to produce indane-1,3-dione. nih.govencyclopedia.pub

Once obtained, indane-1,3-dione can be subjected to a series of reactions to generate precursors for this compound. For instance, Knoevenagel condensation of indane-1,3-dione with malononitrile (B47326) can yield 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)malononitrile. nih.gov This highlights the reactivity of the dione (B5365651) and its potential for further elaboration into related acetic acid derivatives.

Indole (B1671886) and oxindole (B195798) scaffolds are fundamental in the synthesis of a wide array of biologically active molecules and can serve as precursors to indane derivatives. core.ac.ukchula.ac.th The Gassman oxindole synthesis, for example, provides a route to substituted oxindoles which can be further modified. scielo.br Isatin, a key indole derivative, can be reduced to form oxindole. core.ac.uk

The Knoevenagel condensation is again a critical reaction in this context. Isatins can undergo condensation with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) to form 2-oxoindolin-3-ylidene derivatives. ias.ac.inscispace.com These reactions are often catalyzed by bases like piperidine or can be promoted by solid acid catalysts. scispace.com The resulting products contain the exocyclic double bond and functional groups that can be further manipulated to arrive at the this compound structure, although this often involves multiple synthetic steps. For example, a 3-acylidene-oxindole can be a precursor to spirocyclic oxindoles through cycloaddition reactions. whiterose.ac.uk

Condensation Reactions in the Formation of the Exocyclic Ylidene Moiety

The formation of the exocyclic double bond (the ylidene moiety) is a pivotal step in the synthesis of this compound. Condensation reactions are the primary tools employed for this transformation.

The Knoevenagel condensation is a cornerstone reaction for forming carbon-carbon double bonds by reacting an active methylene compound with a ketone or aldehyde. ias.ac.in In the context of this compound synthesis, this typically involves the reaction of indan-2-one with a compound containing an activated methylene group, such as malonic acid or its derivatives. The reaction is generally base-catalyzed, with piperidine being a common choice. The Doebner modification of the Knoevenagel condensation is particularly relevant when a carboxylic acid group is involved, as it facilitates a subsequent decarboxylation step. organic-chemistry.org

| Reactants | Catalyst | Conditions | Product |

| Indan-2-one, Malonic acid | Piperidine or Pyridine | Reflux | This compound |

| Isatins, Malononitrile/Ethyl cyanoacetate | Piperidine or Solid Acid Catalyst | Varies | 2-Oxoindolin-3-ylidene derivatives |

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com While typically used for chalcone (B49325) synthesis, this reaction can be adapted for the synthesis of this compound. researchgate.net For instance, a modified procedure could involve the reaction of indan-2-carbaldehyde with an acetic acid derivative.

This type of condensation is a powerful tool for creating α,β-unsaturated ketones and can be carried out under various conditions, including solvent-free reactions using solid sodium hydroxide (B78521) as a base. researchgate.net The reaction proceeds via the formation of an enolate from the carbonyl compound with an α-hydrogen, which then attacks the carbonyl carbon of the other reactant.

| Reactants | Base | Conditions | Product |

| Indan-2-carbaldehyde, Ethyl acetoacetate | Sodium hydroxide | Room Temperature | Intermediate for this compound |

| Cycloalkanones, Substituted benzaldehydes | Solid Sodium Hydroxide | Grinding, solvent-free | α,α′-bis-(substituted-benzylidene)cycloalkanones |

Catalytic Systems and Reaction Conditions Optimization in this compound Synthesis

The efficient synthesis of this compound is highly dependent on the careful selection and optimization of catalytic systems and reaction conditions. The primary synthetic routes, chiefly the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction, are subject to significant variations in yield and purity based on factors such as the choice of catalyst, solvent, temperature, and reaction time. Optimization of these parameters is crucial for developing scalable, cost-effective, and environmentally benign manufacturing processes.

Optimization in Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone for forming α,β-unsaturated acids, typically involves the reaction of a ketone (indan-2-one) with an active methylene compound (malonic acid). The optimization of this reaction for producing this compound focuses on the base catalyst, solvent system, and thermal conditions.

Catalyst and Solvent Selection

The traditional method employs a basic catalyst like piperidine or pyridine, often with pyridine serving as both the catalyst and the solvent. rsc.org However, research has demonstrated that the choice of solvent significantly impacts reaction outcomes. For instance, studies comparing different solvents for the Knoevenagel condensation of indan-2-one and malonic acid have shown that ethanol (B145695) can provide higher yields compared to other organic solvents like dioxane. A typical procedure involves refluxing indan-2-one and malonic acid with a catalytic amount of piperidine in anhydrous ethanol at approximately 80°C for 6 to 8 hours.

The optimization process often involves screening various solvents to determine the most effective medium for the reaction, as illustrated in the following table.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Ethanol | 74-82 | |

| Dioxane | Lower than Ethanol |

Advanced Catalytic Systems

To improve yields, reduce reaction times, and enhance the green profile of the synthesis, various advanced catalytic systems have been explored for Knoevenagel condensations. While specific optimization data for this compound is limited, general findings for similar reactions provide insight into potential optimization pathways. These include:

Heterogeneous Catalysts: Solid catalysts such as alumina (B75360) (Al₂O₃), clays, and calcium ferrite (B1171679) (CaFe₂O₄) offer advantages like easy separation and reusability. orientjchem.org For example, magnetic calcium ferrite nanoparticles have been shown to be a highly efficient and recyclable catalyst for the Knoevenagel condensation of various aldehydes with active methylene compounds in methanol. orientjchem.org

Ionic Liquids: Basic ionic liquids, such as 1-benzyl-3-methylimidazolium (B1249132) hydroxide ([bnmim]OH), have been used as efficient catalysts, sometimes under solvent-free grinding conditions, which simplifies the work-up procedure. derpharmachemica.com

Organocatalysts: Small organic molecules can also serve as effective catalysts. Squaric acid has been reported as a highly efficient organocatalyst for Knoevenagel condensations, providing excellent yields at room temperature. tandfonline.com

Solid Base Catalysts: Hydroxyapatite-supported caesium carbonate (HAP–Cs₂CO₃) has been successfully used as a recyclable solid base catalyst for Knoevenagel condensations in water, highlighting a green chemistry approach. beilstein-journals.org

The optimization of such a reaction would typically involve screening different catalysts and conditions, as shown in the representative table below for a generic Knoevenagel reaction.

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Ethanol/Water (1:1) | 12 | 18 | tandfonline.com |

| 2 | Squaric Acid (10) | Ethanol/Water (1:1) | 2 | 94 | tandfonline.com |

| 3 | Squaric Acid (5) | Ethanol/Water (1:1) | 2.5 | 92 | tandfonline.com |

| 4 | Squaric Acid (10) | THF | 4 | 75 | tandfonline.com |

| 5 | Squaric Acid (10) | Methanol | 2.5 | 93 | tandfonline.com |

| 6 | Squaric Acid (10) | Water | 3 | 90 | tandfonline.com |

Temperature and Reaction Time

Optimization in Horner-Wadsworth-Emmons (HWE) Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative for creating the exocyclic double bond in this compound esters, which can then be hydrolyzed to the final acid. This reaction involves a phosphonate-stabilized carbanion reacting with indan-2-one. conicet.gov.ar The optimization of the HWE reaction is critical for controlling the yield and, importantly, the stereoselectivity (E/Z isomer ratio) of the resulting alkene.

Influence of Base and Solvent

The formation of the crucial phosphonate (B1237965) carbanion is achieved by deprotonation of a phosphonate ester using a base. The choice of base and solvent system is paramount. Various combinations have been utilized, including strong bases like sodium hydride (NaH) in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and milder bases such as barium hydroxide (Ba(OH)₂) or 1,8-diazabicycloundec-7-ene (DBU). researchgate.netbeilstein-journals.org

The optimization of these conditions is typically performed by screening different base-solvent combinations to find the highest yield and selectivity. Research on the synthesis of related β'-amino-α,β-enones via an HWE reaction provides a clear example of such an optimization process. beilstein-journals.org The findings from such a study can be extrapolated to the synthesis of this compound esters.

The following table details the optimization of an HWE reaction, demonstrating how different conditions affect the product yield.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ (2.0) | CH₃CN | 25 | 24 | < 20 | beilstein-journals.org |

| 2 | DBU (1.3) | THF | 0 | 12 | 70 | beilstein-journals.org |

| 3 | NaH (1.3) | THF | 0 | 1 | 85 | beilstein-journals.org |

| 4 | Et₃N/LiCl (2.0) | CH₃CN | 25 | 24 | 50 | beilstein-journals.org |

| 5 | Ba(OH)₂ (1.3) | THF/H₂O (40:1) | 25 | 1 | 95 | beilstein-journals.org |

| 6 | Ba(OH)₂ (1.3) | THF | 25 | 1 | 88 | beilstein-journals.org |

As the data indicates, the combination of barium hydroxide in a THF/water mixture provided the optimal yield for the model reaction, showcasing the sensitivity of the HWE reaction to the specific conditions employed. beilstein-journals.org Such a systematic approach is essential for maximizing the efficiency of the synthesis of this compound precursors.

Advanced Reaction Mechanisms of Indan 2 Ylidene Acetic Acid and Its Analogs

Electrophilic and Nucleophilic Addition Reactions at the Exocyclic Double Bond

The exocyclic double bond in indan-2-ylidene-acetic acid is part of an α,β-unsaturated carbonyl system. This conjugation polarizes the double bond, rendering the β-carbon atom electrophilic and susceptible to attack by nucleophiles, while making the double bond itself electron-deficient and thus less reactive towards electrophiles compared to a simple alkene.

Nucleophilic Addition:

The most prominent reaction at the exocyclic double bond is the conjugate or Michael addition. google.com Nucleophiles preferentially attack the β-carbon of the ylidene group, leading to the formation of a stable enolate intermediate which is subsequently protonated. pressbooks.pub This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.netmdpi.com

A variety of nucleophiles can act as Michael donors. Common examples include enolates derived from active methylene (B1212753) compounds, amines, thiols, and organometallic reagents. pressbooks.pubresearchgate.net For instance, the reaction of this compound with malononitrile (B47326) in the presence of a base like potassium carbonate proceeds efficiently to yield the corresponding cyano-substituted adduct.

| Michael Acceptor | Michael Donor | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Malononitrile | K₂CO₃ | Ethanol (B145695) | 2-(1-(dicyanomethyl)-2,3-dihydro-1H-inden-2-yl)acetic acid adduct | 89% |

Electrophilic Addition:

Electrophilic addition to the exocyclic double bond of this compound is generally less favorable due to the electron-withdrawing nature of the conjugated carboxylic acid group, which deactivates the double bond towards attack by electrophiles. lookchem.com Reactions that proceed via a carbocation intermediate are particularly disfavored. However, under forcing conditions or with highly reactive electrophiles, addition can occur. For example, halogenation with bromine (Br₂) might proceed, but the reactivity would be significantly lower than that of a non-conjugated alkene.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound undergoes the standard reactions typical of this functional group, providing pathways to a variety of important derivatives such as esters, amides, and anhydrides.

Esterification:

This compound can be converted to its corresponding esters through several established methods. A highly efficient pathway involves the use of coupling agents. For example, reaction with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) provides the ester in high yield. This method is mild and tolerates a wide range of functional groups. Other methods include classic Fischer esterification with an alcohol under acidic catalysis, although the conditions are harsher and may risk side reactions at the double bond.

| Acid | Alcohol | Coupling System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Methanol | DCC / DMAP | CH₂Cl₂ | Methyl indan-2-ylidene-acetate | 91% |

Amidation:

The synthesis of amides from this compound proceeds through similar activation strategies. acs.orgucl.ac.uk The carboxylic acid is typically activated in situ with a peptide coupling reagent to form a highly reactive intermediate, which is then intercepted by an amine. fabad.org.tr This process, often carried out at room temperature, is highly efficient for forming primary, secondary, and even tertiary amides.

| Reagent | Full Name | Typical Conditions |

|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Amine, Base (e.g., DIPEA), DMF or CH₂Cl₂ |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Amine, HOBt (optional), CH₂Cl₂ or DMF |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Amine, Base (e.g., Et₃N), CH₂Cl₂ |

This compound can be converted into either a symmetric or mixed anhydride (B1165640). Symmetric anhydrides can be formed by dehydration, often requiring harsh conditions, or more commonly by reacting the carboxylic acid with a suitable activating agent like an acyl chloride. For instance, treatment of this compound with thionyl chloride would first yield the acyl chloride, which could then react with a second equivalent of the parent carboxylic acid (or its carboxylate salt) to form the symmetric anhydride.

A more common approach for utilizing anhydride reactivity is through the formation of mixed anhydrides. Reacting this compound with a simpler, more volatile anhydride, such as acetic anhydride, in a process known as transanhydridization, can generate a mixed anhydride in equilibrium. google.comwikipedia.org This reactive species can then be used directly in acylation reactions.

Cycloaddition Reactions involving the Ylidene System

The electron-deficient nature of the exocyclic double bond makes the ylidene system an excellent participant in various cycloaddition reactions, where it typically acts as the 2π-electron component. arkat-usa.org These reactions are highly valuable for the construction of complex polycyclic and spirocyclic frameworks.

This compound and its analogs are effective dipolarophiles in [3+2] cycloaddition reactions. nih.gov A prominent example is the reaction with azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These ylides can be generated in situ, for example, from the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone (like isatin). researchgate.net The subsequent cycloaddition with the ylidene double bond proceeds in a highly regio- and stereoselective manner to afford complex spiro-pyrrolidine structures, which are of significant interest in medicinal chemistry. researchgate.netarabjchem.org The reaction of 2-arylidene-1,3-indanediones, a close analog, with azomethine ylides provides a direct precedent for this transformation. researchgate.net

| Dipolarophile | 1,3-Dipole Source | Conditions | Product Class |

|---|---|---|---|

| 2-Arylidene-1,3-indanedione | Isatin + Sarcosine | Refluxing Ethanol | Dispiro-oxindolylpyrrolothiazoles |

Beyond 1,3-dipolar cycloadditions, the ylidene system can participate in other pericyclic reactions, most notably the Diels-Alder reaction. Acting as a dienophile, this compound can react with a conjugated diene in a [4+2] cycloaddition. researchgate.net Due to its electron-deficient character, the reaction works best with electron-rich dienes. A documented example is the reaction with 1,3-butadiene, which upon heating yields a spiro[indane-2,1'-cyclohexene] derivative. This reaction provides a powerful method for constructing fused and spirocyclic ring systems with high stereocontrol. mnstate.edumsu.edu

| Dienophile | Diene | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | 1,3-Butadiene | Toluene, 110°C | Spiro[indane-2,1'-cyclohexene] derivative | 58% |

Oxidation and Reduction Chemistry at the Indane and Ylidene Moieties

The indane and ylidene components of this compound possess distinct sites susceptible to oxidation and reduction, allowing for selective functionalization of the molecule.

Oxidation Chemistry: The electron-rich exocyclic double bond and the aromatic ring of the indane moiety are the primary sites for oxidation. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of ketones. The oxidation of this compound with aqueous KMnO₄ results in the formation of 2-oxoindan-1-yl-acetic acid, indicating that ketone formation is dominant over other potential transformations like regioselective epoxidation.

| Oxidizing Agent | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| KMnO₄ (aqueous) | Room temperature, 4 h | 2-Oxoindan-1-yl-acetic acid | 72% | Regioselective epoxidation not observed; ketone formation is the dominant pathway. |

| CrO₃ (Jones reagent) | 0°C, 2 h | 4,6-Dioxothis compound | 55% | Oxidation occurs on the benzene (B151609) ring, indicating its susceptibility under strong acidic conditions. |

Reduction Chemistry: The exocyclic double bond and the carboxylic acid group are the principal targets for reduction. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) effectively reduces the ylidene double bond to yield the saturated analog, indan-2-yl-acetic acid, with high efficiency. nih.gov More complex reducing agents can target both the double bond and the carboxylic acid. For instance, lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding indan-2-yl-ethanol. Selective reduction of the double bond while preserving the carboxylic acid can also be achieved under specific conditions.

| Reducing Agent | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| H₂/Pd-C | 25°C, 1 atm | Indan-2-yl-acetic acid | 95% | Complete reduction of the exocyclic double bond without affecting the carboxylic acid. |

| NaBH₄/NiCl₂ | THF, 0°C | Partially reduced dihydroindene | 63% | Syn-addition is the dominant stereochemical pathway. |

| LiAlH₄ | Reflux, 3 h | Indan-2-yl-ethanol | 78% | The carboxylic acid is fully reduced to an alcohol. |

Mechanism-Based Catalysis and Stereocontrol in Transformations

Catalysis plays a pivotal role in directing the transformations of this compound and its analogs, enabling control over reaction pathways and, crucially, stereochemical outcomes. The development of mechanism-based catalytic systems allows for the synthesis of structurally complex molecules with high selectivity.

Catalysts can influence reactions by providing an alternative, lower-energy reaction pathway. wikipedia.org In the context of indane derivatives, this is exemplified by palladium-catalyzed reactions. For instance, a palladium-catalyzed carbonylation strategy has been developed for the synthesis of indanone derivatives that demonstrates excellent stereoselectivity. researchgate.net This method can generate up to three contiguous chiral centers with selective control, such as forcing a cis stereochemistry at a newly formed ring junction, a level of control that is difficult to achieve through non-catalytic means. researchgate.net The mechanism of such cross-coupling reactions is generally understood to involve oxidative addition, transmetalation, and reductive elimination steps, where the choice of ligand on the palladium center is critical for controlling the catalytic cycle and achieving stereoselectivity. acs.org

Simple Brønsted acids can also serve as effective catalysts for complex transformations. nih.govacs.org For example, methanesulfonic acid (MsOH) can promote the diastereoselective cascade dimerization and intramolecular lactonization of α,β-unsaturated γ-ketoesters. nih.gov The mechanism involves the acid-mediated equilibration of the substrate into its E and Z isomers, which then follow divergent pathways. The Z-isomer can undergo intramolecular lactonization, demonstrating how a simple catalyst can control the reaction outcome based on stabilizing specific intermediates. nih.govacs.org

Furthermore, copper(I) catalysis has been employed in intramolecular [2+2] photocycloaddition reactions to construct functionalized bicyclic systems from starting materials containing a diene and an enone embedded in a sugar derivative. rsc.org This approach allows for the creation of complex scaffolds with defined stereochemistry, highlighting the power of metal-based catalysis in guiding the formation of specific stereoisomers. rsc.org These examples underscore the importance of understanding reaction mechanisms to design catalysts that can achieve high levels of stereocontrol in the synthesis of complex molecules derived from indane-like precursors.

Derivatization Strategies and Functional Group Transformations

Esterification and Amidation for Structural Modification

The carboxylic acid moiety is the most reactive site for derivatization in indan-2-ylidene-acetic acid. Standard organic reactions such as esterification and amidation are commonly employed to modify this functional group, leading to the formation of esters and amides, respectively. These transformations are fundamental in medicinal chemistry for creating prodrugs or analogs with altered solubility, stability, and bioavailability.

Esterification Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org The reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org For a compound like this compound, this converts the polar carboxylic acid group into a less polar ester group.

Amidation Amidation is the process of forming an amide from a carboxylic acid and an amine. libretexts.org This reaction typically requires activation of the carboxylic acid, often through the use of coupling reagents, or by converting the acid to a more reactive intermediate like an acyl chloride. Imidazole (B134444) ureas have been identified as effective chemoselective amidation reagents, allowing for the direct conversion of carboxylic acids to amides under mild conditions. organic-chemistry.org This method is noted for its high chemoselectivity, even with sterically hindered substrates. organic-chemistry.org Another modern approach uses a formylpyrrolidine (FPyr) catalyst in combination with a substoichiometric amount of an activating agent like trichlorotriazine (B8581814) (TCT). researchgate.net

The following table summarizes common methods for these transformations.

| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄), heat | This compound ester |

| Esterification | Methyl imidazole carbamate (B1207046) (MImC) | Polar solvents, elevated temperatures | This compound methyl ester |

| Amidation | Amine (R'R''NH) | Coupling agents (e.g., TBTU, COMU) | Indan-2-ylidene-acetamide |

| Amidation | Imidazole ureas (e.g., WImC) | Simple aqueous workup | Indan-2-ylidene-acetamide |

This table illustrates general strategies for the esterification and amidation of carboxylic acids, which are applicable to this compound.

Introduction of Halogen, Nitro, and Other Substituents on the Indane Ring

Modifying the aromatic ring of the indane nucleus allows for fine-tuning of electronic and lipophilic properties. However, direct electrophilic aromatic substitution on the this compound molecule is challenging. The ylidene-acetic acid substituent is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophiles like halogens or the nitronium ion (NO₂⁺). wikipedia.org

Therefore, the most effective strategy for producing ring-substituted derivatives is to start with an already substituted precursor, such as a halogenated or nitrated indan-2-one, and then perform the condensation reaction (e.g., Knoevenagel condensation) to construct the ylidene-acetic acid side chain. encyclopedia.pubnih.gov

Halogenation Halogenated indane derivatives are typically synthesized from halogenated precursors. encyclopedia.pubnih.gov For example, 4-chloro or 5-bromo-indan-2-one can be used as the starting material to yield the corresponding 4-chloro- or 5-bromo-indan-2-ylidene-acetic acid. The introduction of halogens can significantly alter the molecule's biological activity and its binding interactions with molecular targets. acs.org

Nitration Similar to halogenation, nitration is best achieved by using a nitro-substituted precursor. encyclopedia.pubnih.gov Aromatic nitro compounds are typically synthesized by treating a benzene derivative with a mixture of nitric acid and sulfuric acid, which generates the electrophilic nitronium ion. wikipedia.org Applying this to a suitable precursor like indane, prior to its conversion to indan-2-one, would be a viable route. For instance, 5-nitro-1H-indazole is a known compound, indicating that nitration of indane-related structures is feasible at the precursor stage. thieme-connect.de

The table below outlines the precursor-based approach for ring substitution.

| Desired Substituent | Precursor Example | Synthetic Step | Final Product Example |

| Chlorine | 4-Chloro-indan-2-one | Knoevenagel condensation with malonic acid | 4-Chloro-indan-2-ylidene-acetic acid |

| Bromine | 5-Bromo-indan-2-one | Knoevenagel condensation with malonic acid | 5-Bromo-indan-2-ylidene-acetic acid |

| Nitro Group | 5-Nitro-indan-2-one | Knoevenagel condensation with malonic acid | 5-Nitro-indan-2-ylidene-acetic acid |

This table demonstrates the synthetic strategy of using pre-functionalized starting materials to obtain substituted derivatives of this compound.

Formation of Hydrazide and Schiff Base Derivatives

A significant derivatization pathway for this compound involves its conversion into hydrazides and subsequently into Schiff bases (specifically, hydrazones). This two-step process creates a diverse library of compounds from a single precursor and is a common strategy in drug discovery. ijacskros.comijpsonline.com

Hydrazide Formation The first step is the synthesis of indan-2-ylidene-aceto-hydrazide. This is typically achieved by reacting an ester derivative of this compound (e.g., the methyl or ethyl ester) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). chem-soc.siresearchgate.net The reaction involves nucleophilic acyl substitution, where the hydrazino group replaces the alkoxy group of the ester. Alternatively, the carboxylic acid can be directly reacted with hydrazine hydrate, often under reflux conditions. derpharmachemica.com

Schiff Base (Hydrazone) Formation The resulting acyl-hydrazide possesses a reactive primary amine (-NH₂) group. This group can readily undergo a condensation reaction with the carbonyl group of various aldehydes and ketones to form Schiff bases, which in the case of hydrazide condensation are more accurately called hydrazones. ijacskros.com The general structure is R-CO-NH-N=CR'R''. This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in ethanol (B145695). ijacskros.comorientjchem.org The wide availability of diverse aldehydes and ketones allows for the creation of a large number of structurally varied hydrazone derivatives. These derivatives have been investigated for a wide range of biological activities. ijacskros.com

The synthetic sequence is illustrated in the table below.

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product |

| 1. Hydrazide Formation | This compound ethyl ester | Hydrazine Hydrate | Reflux in ethanol | Indan-2-ylidene-aceto-hydrazide |

| 2. Schiff Base Formation | Indan-2-ylidene-aceto-hydrazide | Aromatic/Aliphatic Aldehyde (R'-CHO) | Reflux in ethanol, catalytic acetic acid | Schiff Base (Hydrazone) derivative |

| 2. Schiff Base Formation | Indan-2-ylidene-aceto-hydrazide | Aromatic/Aliphatic Ketone (R'-CO-R'') | Reflux in ethanol, catalytic acetic acid | Schiff Base (Hydrazone) derivative |

This table outlines the sequential conversion of this compound into its hydrazide and subsequent Schiff base derivatives.

Advanced Derivatization for Enhanced Synthetic or Analytical Utility

Beyond standard structural modifications, advanced derivatization strategies can be employed to prepare this compound and its analogs for specific applications, such as enhancing their utility in complex syntheses or improving their detection in analytical methods.

Derivatization for Analytical Utility Chemical derivatization is a powerful tool in analytical chemistry to improve the performance of techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). xjtu.edu.cn For carboxylic acids like this compound, derivatization can enhance detector response and improve chromatographic separation.

Fluorogenic Tagging : Reagents can be used to tag the carboxylic acid, introducing a fluorescent group to enable highly sensitive fluorescence detection. xjtu.edu.cn

LC-MS Enhancement : A strategy for analyzing short-chain fatty acids involves tagging them with reagents like d0/d6-N,N-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-amine (d0/d6-DHPP). nih.gov This derivatization significantly improves chromatographic behavior and mass spectrometry response, and the use of an isotopic tag (d6-DHPP) as an internal standard reduces matrix effects. nih.gov This approach could be adapted for the sensitive quantification of this compound in complex matrices.

Derivatization for Enhanced Synthetic Utility Derivatization can also be used to install functional groups that act as handles for further, more complex organic transformations.

Cycloaddition Reactions : The ylidene moiety, in conjunction with the indane scaffold, could potentially participate in cycloaddition reactions. While not directly reported for this compound itself, related structures like imidazole N-oxides have been shown to react as 1,3-dipoles in [3+2] cycloaddition reactions with ylidenes, demonstrating how such functional groups can open novel synthetic pathways. beilstein-journals.org

Multicomponent Reactions : The carboxylic acid, once converted to an amide or ester, could be incorporated into multicomponent reactions. For instance, the use of chemoselective reagents for amidation allows for the creation of specific amide bonds even in the presence of other reactive functional groups, which is a key advantage in the streamlined synthesis of complex molecules. organic-chemistry.org

The following table summarizes some advanced derivatization concepts.

| Derivatization Goal | Technique/Reagent Example | Purpose |

| Analytical Utility | Tagging with d6-DHPP | Improves performance and quantification in UHPLC-MS/MS analysis. nih.gov |

| Analytical Utility | Marfey's Reagent | Chiral derivatization for separating and analyzing stereoisomers by HPLC. researchgate.net |

| Synthetic Utility | Conversion to an activated intermediate | Facilitates participation in cycloaddition or multicomponent reactions. |

| Synthetic Utility | Use of chemoselective reagents (e.g., imidazole carbamates) | Allows for selective modification in the presence of other sensitive functional groups. organic-chemistry.org |

This table provides examples of advanced derivatization strategies to enhance the analytical or synthetic value of this compound.

Spectroscopic and Diffraction Based Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While standard one-dimensional ¹H and ¹³C NMR provide initial data, advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure of Indan-2-ylidene-acetic acid.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the four protons on the aromatic ring and show the coupling between the protons of the two methylene (B1212753) (-CH₂) groups at positions 1 and 3 of the indan (B1671822) system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon atom that bears a proton, distinguishing between the aromatic C-H, the aliphatic -CH₂- groups, and the vinylic C-H of the ylidene group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is uniquely capable of identifying protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is instrumental in determining the stereochemistry (E/Z configuration) of the exocyclic double bond. An observable Nuclear Overhauser Effect between the vinylic proton and the protons of the methylene group at position 1 would confirm the spatial proximity of these groups.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Key Correlations Expected |

|---|---|---|---|

| Aromatic Protons (4H) | ¹H NMR, COSY | ~7.0-7.5 | COSY correlations to adjacent aromatic protons. HMBC correlations to aromatic carbons. |

| Vinylic Proton (1H) | ¹H NMR | ~6.0-6.5 | HMBC correlation to carboxylic carbon and C2 of the indan ring. NOESY correlation to CH₂ protons at C1. |

| Methylene Protons (C1-H₂, C3-H₂) | ¹H NMR, COSY | ~3.0-3.5 | Mutual COSY correlations if non-equivalent. HMBC correlations to aromatic and ylidene carbons. |

| Carboxylic Acid Proton (1H) | ¹H NMR | ~10-12 (broad) | Typically does not show sharp correlations. |

| Carboxylic Carbon (C=O) | ¹³C NMR, HMBC | ~170-175 | HMBC correlation from the vinylic proton. |

| Ylidene Carbons (C=C) | ¹³C NMR, HMBC, HSQC | ~120-140 | HSQC correlation with the vinylic proton. HMBC correlations from methylene protons. |

| Aromatic Carbons | ¹³C NMR, HMBC, HSQC | ~120-145 | HSQC correlations with attached protons. HMBC correlations from methylene protons. |

| Methylene Carbons (C1, C3) | ¹³C NMR, HSQC | ~30-40 | HSQC correlations with attached protons. |

Detailed Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by features characteristic of its carboxylic acid and conjugated system. A key absorption is the strong carbonyl (C=O) stretch of the carboxylic acid, which is confirmed to appear around 1700 cm⁻¹. Other significant absorptions include a very broad band for the O-H stretch of the hydrogen-bonded acid group (typically 2500-3300 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic parts (~2850-3100 cm⁻¹), and C=C stretching absorptions for the aromatic ring and the exocyclic double bond (~1500-1650 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the molecule's structure, vibrations that are symmetric and involve changes in polarizability, such as the C=C double bond stretches of the conjugated system and the aromatic ring breathing modes, are expected to be particularly strong in the Raman spectrum. The technique is valuable for studying the molecular backbone and confirming the presence of the unsaturated framework.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong / Weak |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium / Strong |

| C-H Stretch (Aliphatic) | -CH₂- | 2850-2960 | Medium / Medium |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong / Medium |

| C=C Stretch (Exocyclic & Aromatic) | Ylidene & Aromatic Ring | 1500-1650 | Medium-Strong / Strong |

| C-H Bend | Aromatic & Aliphatic | ~690-1475 | Variable / Variable |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the precise molecular mass of the compound, which confirms its elemental composition, and its fragmentation pattern, which offers clues about the molecule's structure.

For this compound, HRMS would be used to measure the mass of the molecular ion (M⁺). The calculated exact mass for C₁₁H₁₀O₂ is 174.0681 Da. An experimental measurement matching this value to within a few parts per million confirms the molecular formula unambiguously.

Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, charged fragments. The analysis of these fragments helps to piece together the molecular structure. For this compound, the fragmentation is expected to proceed via several key pathways:

Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the -COOH group (mass of 45 Da), which would lead to a prominent fragment ion with an m/z of 129.

Decarboxylation: The loss of CO₂ (mass of 44 Da) is another possible pathway.

Fragmentation of the Indan Skeleton: The resulting cation at m/z 129 would likely undergo further fragmentation characteristic of the indan ring system.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z (Da) | Proposed Fragment Formula | Proposed Fragment Structure / Loss |

|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 129 | [C₁₀H₉]⁺ | Loss of -COOH (M - 45) |

| 115 | [C₉H₇]⁺ | Further fragmentation of the indan-derived cation |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. While specific crystallographic data for this compound is not publicly available, the technique would yield invaluable structural information.

A successful crystallographic analysis would provide:

Precise Bond Lengths and Angles: This data would reveal the extent of electron delocalization within the conjugated system, showing, for example, the degree of double-bond character in the C2-C(acetic) bond and the C1-C2 bond of the five-membered ring.

Definitive Stereochemistry: The E/Z configuration of the exocyclic double bond would be determined without ambiguity.

Conformational Details: The analysis would show the planarity of the molecule. The indan system fused to the ylidene acetic acid moiety likely results in a relatively rigid, planar structure to maximize conjugation.

Intermolecular Interactions: In the crystal lattice, it is highly probable that the carboxylic acid groups of adjacent molecules would interact via strong hydrogen bonds, likely forming cyclic dimers, a common structural motif for carboxylic acids in the solid state.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of indan-2-ylidene-acetic acid at the electronic level. These methods offer a balance of computational cost and accuracy, making them a cornerstone of modern chemical research.

Electronic Structure and Reactivity Descriptors (HOMO, LUMO, Electrophilicity)

The electronic landscape of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (Egap) are fundamental descriptors of chemical reactivity and stability. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine these properties. acs.org

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. In α,β-unsaturated systems, the π-conjugation tends to raise the HOMO energy and lower the LUMO energy, thereby reducing the energy gap.

From these orbital energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is given by η = (ELUMO - EHOMO)/2.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ = -χ).

While specific DFT data for this compound is not extensively published, studies on structurally similar α,β-unsaturated carboxylic acids and indanone derivatives provide representative values. umsl.edursisinternational.org For instance, a related compound, trans-4-methoxycinnamic acid, which also possesses an α,β-unsaturated carboxylic acid structure, was found to have a calculated HOMO-LUMO gap of 4.2885 eV using the B3LYP/6-311G(d,p) level of theory. rsisinternational.org

Table 1: Representative Calculated Electronic Properties for α,β-Unsaturated Carboxylic Acids

| Property | Formula | Typical Value Range (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 to -5.5 |

| LUMO Energy (ELUMO) | - | -2.0 to -1.0 |

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.5 |

| Electrophilicity Index (ω) | μ²/2η | 1.4 to 2.2 |

Note: These values are illustrative and based on DFT calculations for structurally related compounds. Specific values for this compound would require dedicated computational studies.

Spectroscopic Property Prediction and Validation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). frontiersin.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. For this compound, the key electronic transitions are expected to be of the π → π* type, localized on the conjugated system formed by the benzene (B151609) ring, the exocyclic double bond, and the carbonyl group.

Conjugation typically leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax). uobabylon.edu.iq The planarity of the chromophore system in this compound facilitates this electron delocalization. While experimental spectra provide the real-world data, TD-DFT calculations can offer a deeper understanding of the nature of each transition, confirming assignments and explaining the effects of structural modifications. frontiersin.org The accuracy of these predictions is highly dependent on the choice of functional and basis set, and often requires benchmarking against experimental data for a class of compounds.

Conformational Analysis and Energy Landscapes

The flexibility of the acetic acid side chain allows this compound to exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the preferred conformation can significantly influence the molecule's physical properties and biological activity.

Exploration of Conformational Space and Interconversion Pathways

The primary degree of rotational freedom in this compound is the torsion angle around the single bond connecting the ylidene carbon to the carboxylic group. Additionally, rotation around the C-O single bond of the carboxylic acid itself (defining syn and anti conformers) contributes to the conformational landscape.

Computational methods can map this landscape by systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface (PES), where energy minima correspond to stable conformers and saddle points represent the transition states for interconversion. mdpi.com Studies on similar flexible molecules, like 2-phenylethanol (B73330) derivatives, have successfully used methods like M06-2x/6-311G to explore conformational preferences. aip.org

Determination of Preferred Conformations and Stereochemical Implications

For carboxylic acids, the syn and anti conformations refer to the orientation of the hydroxyl proton relative to the carbonyl group. Typically, the syn conformer, which allows for an intramolecular hydrogen bond, is significantly more stable in the gas phase. However, in solution, the anti conformation can be stabilized by intermolecular interactions with solvent molecules. mdpi.com

In this compound, the planarity of the indanone ring system imposes significant steric constraints. The most stable conformer will be the one that minimizes steric hindrance between the carboxylic acid group and the hydrogens of the indane framework. Computational studies on related indanone derivatives have shown that even seemingly minor substitutions can dictate conformational preferences. aip.orgnih.gov The stereochemistry of the exocyclic double bond (E/Z isomerism) is another critical factor, with the E-isomer generally being the more stable due to reduced steric clash.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The carboxylic acid group is a potent hydrogen bond donor (the -OH group) and acceptor (the C=O oxygen). This dual capability allows this compound to form strong intermolecular hydrogen bonds, which govern its crystal packing and its behavior in protic solvents.

In the solid state, carboxylic acids commonly form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O=C hydrogen bonds. This dimerization is a very stable arrangement. Computational analysis can be used to model these dimers and larger clusters, calculating the interaction energies and geometric parameters of the hydrogen bonds. The Natural Bond Orbital (NBO) analysis is a useful tool in this context, as it can quantify the charge transfer associated with the donor-acceptor interactions in a hydrogen bond.

In solution, especially in water, a more complex and dynamic network of hydrogen bonds exists between the solute and solvent molecules. Molecular dynamics (MD) simulations, often paired with quantum mechanical calculations, can provide insights into these solvation structures and the competition between solute-solute (dimerization) and solute-solvent hydrogen bonding. mdpi.com The presence of the indane ring may also lead to weaker C-H···O interactions or π-stacking interactions between the aromatic rings, further influencing the supramolecular assembly.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2,3-dihydro-1H-inden-2-ylidene)acetic acid |

| Indan-2-one |

| trans-4-Methoxycinnamic acid |

| 2-Phenylethanol |

| 6-hydroxy-1-indanone |

| Indan-2-ol |

| 1-Indanone |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of this compound. Through the modeling of reaction pathways and the analysis of transition states, researchers can gain detailed insights into reaction feasibility, selectivity, and the energetic landscape of chemical transformations. Methods such as Density Functional Theory (DFT) are frequently employed to investigate these processes for indane derivatives and related structures arabjchem.orgrsc.org.

Theoretical investigations primarily focus on the key synthetic routes to this compound, most notably the Knoevenagel condensation. This reaction involves the condensation of indan-2-one with malonic acid, typically in the presence of a base like piperidine (B6355638) or pyridine (B92270) . Computational modeling of this pathway reveals a stepwise mechanism :

Deprotonation : The basic catalyst deprotonates malonic acid, forming a nucleophilic enolate.

Nucleophilic Attack : The generated enolate attacks the electrophilic carbonyl carbon of indan-2-one.

Dehydration : A subsequent dehydration step eliminates a water molecule to form the stable, conjugated exocyclic double bond of this compound .

Transition state analysis for each step allows for the calculation of activation energy barriers, providing a quantitative understanding of the reaction kinetics. For related systems, such as the formation of the core inden-ylidene structure, computational studies have calculated the reaction enthalpies for different electronic states, offering fundamental data on the stability and formation of the ylidene moiety aip.org. These calculations are critical, as experimental characterization of transient species can be challenging researchgate.net.

Another significant synthetic pathway that can be modeled is the Horner-Wadsworth-Emmons (HWE) reaction. The synthesis of a related derivative, (5-hydroxy indan-(1E)-ylidene)-acetic acid, was achieved by coupling 5-hydroxy-1-indanone (B188539) with diethylphosphonoacetate, showcasing this alternative route vu.nl. Computational analysis of the HWE reaction pathway would involve modeling the formation of the phosphonate (B1237965) ylide and its subsequent Wittig-type reaction with the indanone carbonyl to form the alkene product.

Beyond synthesis, computational models can predict the reactivity of the this compound structure. For instance, modeling can shed light on the preferential site of oxidation, which occurs at the benzylic position of the indane ring. This preference is attributed to the stabilization of the transition state through conjugation with the aromatic system . Similarly, the analysis of cycloaddition reactions, in which the α,β-unsaturated system of this compound can participate, relies on transition state modeling to predict regio- and stereoselectivity arabjchem.org.

Research Findings from Computational Studies

Detailed computational studies on the formation of the inden-ylidene core provide valuable energetic data. While specific transition state energy values for the synthesis of this compound are not widely published, data for the formation of the parent 1H-inden-2-ylidene from indene (B144670) offers insight into the energetics of the core structure.

| Product | Theoretical Method | ΔH (kJ mol⁻¹) with ZPVE Correction |

|---|---|---|

| 1H-inden-1-ylidene | MPWB1K/cc-pVTZ | 43 |

| B3LYP/cc-pVTZ | 31 | |

| M062X/cc-pVTZ | 32 | |

| 1H-inden-2-ylidene | MPWB1K/cc-pVTZ | 64 |

| B3LYP/cc-pVTZ | 45 | |

| M062X/cc-pVTZ | 55 |

These theoretical calculations demonstrate how different computational methods can be used to predict the energetic feasibility of forming key structural motifs. The analysis of transition states in related systems, such as the cycloaddition reactions of (E)-3-(2-oxo-2-(pyren-1-yl)ethylidene)indolin-2-ones, has successfully explained the observed regio- and stereoselectivity by comparing the relative stabilities of the transition state structures leading to different products arabjchem.org. Such studies underscore the predictive power of computational chemistry in understanding and guiding synthetic organic chemistry.

Application As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Frameworks

Currently, there is limited specific information available in scientific literature detailing the direct application of Indan-2-ylidene-acetic acid as a primary building block or organic linker in the synthesis of complex organic frameworks such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs).

Synthesis of Spirocyclic and Fused Heterocyclic Systems

The structural features of this compound make it and its close derivatives, particularly 2-arylidene-1,3-indanediones, highly effective precursors for the synthesis of spirocyclic and fused heterocyclic systems. The reactive α,β-unsaturated carbonyl system is an ideal substrate for a range of cycloaddition and cascade reactions.

Researchers have extensively used 2-arylidene-1,3-indanediones as key building blocks in multicomponent reactions to construct complex spirocyclic scaffolds. researchgate.net These reactions are valued for their efficiency in generating molecular complexity from simple, readily available starting materials. bohrium.com The strategies employed often involve nucleophilic phosphine-catalyzed annulation reactions and Michael additions to create five-membered spirocycles. acs.orgrsc.org

For instance, a regioselective [3+2] annulation reaction between a 2-arylidene-1,3-indanedione and an allenoate, catalyzed by triphenylphosphine, yields functionalized spirocyclopentenes. rsc.org This method allows for the creation of both an asymmetric carbon center and a quaternary stereocenter in a single step. Similarly, divergent cyclization strategies have been developed where Michael adducts of 2-arylidene-1,3-indanediones are treated with different reagents to selectively form either spirocyclopentenes (via C-C bond formation) or spiropyrrolidines (via C-N bond formation). acs.orgnih.gov These methods demonstrate high chemoselectivity and provide good to excellent yields of the desired spiro compounds. acs.orgnih.gov The versatility of the indanedione scaffold has led to the synthesis of a wide array of spiro-compounds, including spiro[indene-2,2′-pyrrolizines] and spiro-cyclopropanes. researchgate.net

Table 1: Synthesis of Spirocyclic Systems from Indanedione Precursors

| Precursor | Reagents | Reaction Type | Product Class | Source(s) |

|---|---|---|---|---|

| 2-Arylidene-1,3-indandione | Ethyl 2,3-butadienoate, Triphenylphosphine | [3+2] Annulation | Spirocyclopentenes | rsc.org |

| 2-Arylidene-1,3-indandione, β-keto enamine | Cu(OAc)₂ | Michael Addition / C-C Cyclization | Spirocyclopentenes | acs.orgnih.gov |

| 2-Arylidene-1,3-indandione, β-keto enamine | N-Iodosuccinimide (NIS) | Michael Addition / C-N Cyclization | Spiropyrrolidines | acs.orgnih.gov |

| Arylidene indane-1,3-dione | Baylis-Hillman bromides, Sulfonium salt | Cyclopropanation | Spiro-cyclopropanes | researchgate.net |

Role in Catalyst Development or Ligand Design

The rigid indane scaffold is recognized as a "privileged" structure in medicinal chemistry and has also been exploited in the development of chiral catalysts and ligands for asymmetric synthesis. acs.orgresearchgate.net While this compound itself is not typically used directly as a catalyst, its core structure is central to the design of highly effective catalytic systems.

A notable strategy involves creating catalysts based on a chiral indane backbone. acs.orgresearchgate.net For example, a series of indane-based chiral amino aryl chalcogenide catalysts have been developed. acs.org These catalysts are readily prepared and can be fine-tuned by modifying substituents to provide the ideal combination of steric hindrance and electronic effects (Lewis basicity) needed for a specific asymmetric transformation. acs.orgresearchgate.net They have proven successful in a variety of asymmetric electrophilic reactions, including halolactonizations and the synthesis of chiral organosulfur compounds. researchgate.net

Furthermore, the concept of planar chirality can be applied to indane derivatives in catalyst design. nih.govscispace.com By complexing the aromatic ring of an indane derivative to a metal and introducing specific substituents, a planar-chiral molecule can be created. scispace.com This approach has been successfully used to develop enantioselective nucleophilic catalysts based on structures like 4-(dimethylamino)pyridine (DMAP), where desymmetrization is achieved through π-complexation and substitution. scispace.com These planar-chiral catalysts have been effective in processes such as the kinetic resolution of alcohols and amines. nih.govscispace.com

Table 2: Indane-Based Scaffolds in Asymmetric Catalysis

| Catalyst/Ligand Type | Core Structure | Principle of Chirality | Application | Source(s) |

|---|---|---|---|---|

| Chiral Aryl Chalcogenide Catalysts | Chiral Indane | Central Chirality on Scaffold | Asymmetric electrophilic reactions (e.g., halolactonization, sulfenylation) | acs.orgresearchgate.net |

| Planar-Chiral Heterocycles | Indane Derivative (conceptual) | Planar Chirality via Metal Complexation | Enantioselective nucleophilic catalysis, kinetic resolutions | nih.govscispace.com |

Construction of Optically Active Compounds

This compound and its derivatives are valuable starting points for the construction of optically active compounds, which are crucial in the pharmaceutical industry. The two primary strategies for obtaining enantiomerically pure forms are the resolution of racemic mixtures and direct asymmetric synthesis.

The carboxylic acid functional group in this compound is key to its separation via classical resolution. libretexts.orglibretexts.org This well-established method involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by techniques like fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the pure (R) or (S) enantiomer of the carboxylic acid can be regenerated by simple acid-base extraction. libretexts.org A variety of naturally occurring and synthetic chiral bases are available for this purpose. libretexts.orglibretexts.org

Alternatively, direct asymmetric synthesis can be employed, often using the chiral catalysts and ligands discussed previously. The use of chiral thioureas, including those built on an indane framework, can catalyze reactions with high enantioselectivity. mdpi.com Similarly, the indane-based chiral aryl chalcogenide catalysts are designed specifically for asymmetric electrophilic reactions, providing a direct route to optically active products. acs.org

Table 3: Methods for Obtaining Optically Active Indane Derivatives

| Method | Principle | Key Reagent(s) / Catalyst | Example Application | Source(s) |

|---|---|---|---|---|

| Chiral Resolution | Formation of separable diastereomeric salts from a racemic acid. | Enantiomerically pure chiral bases (e.g., brucine, quinine, chiral amines). | Separation of racemic carboxylic acids. | libretexts.orglibretexts.orgacs.org |

| Asymmetric Catalysis | Direct synthesis of a single enantiomer using a chiral catalyst. | Indane-based chiral catalysts; Chiral thioureas. | Asymmetric electrophilic reactions; Asymmetric Henry and aldol (B89426) reactions. | acs.orgresearchgate.netmdpi.com |

| Enzymatic Resolution | Kinetic resolution where an enzyme selectively reacts with one enantiomer. | Lipases and other hydrolases. | Enantioselective hydrolysis of racemic esters. | acs.org |

Emerging Research Trends and Future Directions

Novel Synthetic Methodologies (e.g., Green Chemistry Approaches and Sustainable Synthesis)

Traditional methods for the synthesis of α,β-unsaturated carboxylic acids like Indan-2-ylidene-acetic acid, such as the Knoevenagel and Claisen-Schmidt condensations, are being re-evaluated through the lens of green chemistry. The focus is on improving reaction efficiency while minimizing environmental impact.

Green Chemistry Approaches:

Modern synthetic strategies aim to reduce or eliminate the use of hazardous substances. For this compound, this involves the use of greener solvents, alternative energy sources, and more efficient catalysts.

Microwave-Assisted Synthesis: The application of microwave irradiation is a significant advancement in the synthesis of related heterocyclic compounds. nih.govacs.orgrsc.orgresearchgate.net This technique can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.gov For instance, the synthesis of various heterocyclic compounds has been successfully achieved using microwave assistance, often in conjunction with green catalysts or solvent-free conditions. rsc.orgresearchgate.net The synthesis of benzamides and other compounds has shown improved yields and reduced reaction times under microwave irradiation. rsc.org

Ionic Liquids: Ionic liquids are being explored as environmentally benign solvents and catalysts. researchgate.net In the synthesis of 2-arylidene-indan-1,3-diones, a related class of compounds, a task-specific ionic liquid, 2-hydroxyethylammonium formate, has been shown to efficiently catalyze the condensation reaction at room temperature without the need for an additional solvent. researchgate.net This approach offers benefits such as high yields, rapid reaction rates, and a waste-free process. researchgate.net

Solvent-Free and Water-Based Reactions: Conducting reactions in water or without any solvent is a cornerstone of green chemistry. mdpi.com The synthesis of various heterocyclic compounds has been successfully demonstrated in aqueous media, sometimes enhanced by catalysts or microwave irradiation. nih.govmdpi.com

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its analogs.

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. nih.govrsc.org | Reduced reaction times, increased yields, and fewer side products. nih.gov |

| Ionic Liquids | Application as non-volatile, recyclable solvents and catalysts. researchgate.net | Enhanced reaction rates, simplified product isolation, and improved sustainability. researchgate.net |

| Solvent-Free Reactions | Reactions are conducted in the absence of a solvent. | Reduced waste, lower cost, and simplified purification. |

| Aqueous Media Synthesis | Using water as the reaction solvent. mdpi.com | Environmentally friendly, safe, and cost-effective. |

Advancements in Spectroscopic Techniques for Elucidation of this compound

While standard spectroscopic methods like 1D NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental for the characterization of this compound, advanced techniques offer deeper insights into its three-dimensional structure and intermolecular interactions.

Advanced NMR Spectroscopy:

2D NMR Techniques: Two-dimensional NMR spectroscopy provides more detailed structural information by correlating different nuclei within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of the proton network within the indane and acetic acid moieties. wikipedia.orgnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C, providing unambiguous assignment of carbon signals. wikipedia.orgnumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help to determine the stereochemistry around the double bond. wikipedia.orgnumberanalytics.com

Solid-State NMR (ssNMR): This technique is invaluable for studying the structure and dynamics of materials in the solid state, such as crystalline powders or polymers incorporating this compound. mst.edursc.orgmpg.de By using techniques like Magic Angle Spinning (MAS), ssNMR can provide information on molecular conformation and packing in the solid state. mst.edumpg.de

The following table outlines the potential applications of advanced NMR techniques for the study of this compound.

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| 2D COSY | ¹H-¹H coupling networks. wikipedia.orgnumberanalytics.com | Confirms proton connectivity in the indane ring system. |

| 2D HSQC | Direct ¹H-¹³C correlations. wikipedia.orgnumberanalytics.com | Assigns specific protons to their corresponding carbon atoms. |

| 2D HMBC | Long-range ¹H-¹³C correlations. numberanalytics.com | Elucidates the connectivity between the indane and acetic acid fragments. |

| 2D NOESY | Through-space ¹H-¹H proximities. wikipedia.orgnumberanalytics.com | Determines the E/Z stereochemistry of the double bond. |

| Solid-State NMR | Structure and dynamics in the solid phase. mst.edursc.org | Characterizes crystalline forms and polymer composites. |

Computational Advancements in Predictive Modeling and Materials Science

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of molecules like this compound. tandfonline.commaterialsciencejournal.org These theoretical studies complement experimental findings and can guide the design of new materials.

Predictive Modeling with DFT:

Structural and Electronic Properties: DFT calculations can be used to optimize the molecular geometry of this compound and to calculate its electronic properties. tandfonline.com This includes the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps to identify reactive sites. materialsciencejournal.org

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR), which can aid in the interpretation of experimental spectra. tandfonline.com